4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
The compound “4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” appears to contain several functional groups. It has an ethoxy group (an ether), a methyl group (an alkane), a propyl group (an alkane), a tetrahydroquinolin group (a heterocyclic compound), and a benzenesulfonamide group (an aromatic compound with a sulfonamide). Each of these groups will contribute to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the ether and sulfonamide groups could potentially allow for hydrogen bonding, which would impact the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether group could make it relatively polar, impacting its solubility in different solvents. The sulfonamide group could potentially form hydrogen bonds, influencing its boiling and melting points .Scientific Research Applications
Molecular Structure and Interactions
One notable application is in the elucidation of molecular structure and interactions, as demonstrated by compounds with similar structural characteristics. For instance, a study on gliquidone, a related compound, showcases its molecular structure, revealing intramolecular and intermolecular hydrogen bonding patterns. This insight is crucial for understanding drug-receptor interactions and the design of new therapeutic agents (Gelbrich, Haddow, & Griesser, 2011).
Antitumor Activity
Another significant application area is in the development of antitumor agents. Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have shown potent efficacy, surpassing that of known drugs like Doxorubicin, indicating their potential as new anticancer treatments (Alqasoumi et al., 2010).
Beta3 Adrenergic Receptor Agonism
Research on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has identified compounds as potent, selective agonists for the human beta3 adrenergic receptor. These findings contribute to the development of treatments for metabolic disorders, showcasing the therapeutic potential of such compounds (Parmee et al., 2000).
Nonlinear Optical Properties
The synthesis and characterization of derivatives with substituted benzenesulfonate groups have been explored for their nonlinear optical properties. Such studies are pivotal for the advancement of optical materials and technologies, including optical limiting applications (Ruanwas et al., 2010).
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)18-8-10-20(27-5-2)15(3)13-18/h7-10,13-14,22H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAHCFGCKLLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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